3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole (CMC-OMO) is a synthetic organic compound that has been used in various scientific research applications. It is a heterocyclic compound that contains a ring of five atoms, one of which is nitrogen, and is a derivative of oxadiazole. CMC-OMO has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has been used in various scientific research applications, including the study of its biochemical and physiological effects. It has also been used to study the mechanism of action of certain drugs and to investigate the effects of certain drugs on various biological processes. Additionally, 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has been used in laboratory experiments to study the effects of various compounds on cell cultures.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that it may act as an agonist or antagonist of certain receptors in the body, modulating their activity. Additionally, 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole may interact with various enzymes, influencing their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole have not been extensively studied. However, it has been shown to modulate the activity of certain receptors and enzymes, as well as to affect the production of certain hormones and neurotransmitters. Additionally, 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has been shown to affect the metabolism of certain compounds, as well as to affect the growth and development of cells in culture.
Advantages and Limitations for Lab Experiments
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, it is not water-soluble, which can limit its use in certain experiments. Additionally, its effects on certain biological processes are not yet fully understood, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, further research into its synthesis and stability in solution is needed. Additionally, further research into its potential toxicity and effects on various biological systems is needed. Finally, further research into its potential applications in the development of drugs and other compounds is needed.
Synthesis Methods
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole is synthesized via a nucleophilic substitution reaction involving an alkyl halide and a nitrogen-containing heterocyclic compound. The reaction is carried out in an aqueous medium using an aqueous solution of sodium hydroxide as a base. The reaction is typically carried out at a temperature between 25°C and 40°C. The reaction is complete when the alkyl halide is replaced by a nitrogen-containing heterocyclic compound.
properties
IUPAC Name |
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-9(4-2-3-5-9)8-11-7(6-10)12-13-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYQJKIZQGGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C2=NC(=NO2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole |
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